5-(Difluoromethyl)-3-fluoro-2-methylpyridine
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Overview
Description
5-(Difluoromethyl)-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability. The difluoromethyl group, in particular, is known for its ability to interact with targeting enzymes through hydrogen bonding, making it a valuable bioisostere of alcohol, thiol, and amine moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals such as copper or silver, and the reaction conditions typically involve the use of difluorocarbene precursors .
Industrial Production Methods
In industrial settings, the production of difluoromethylated pyridines often involves metal-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency and ability to introduce difluoromethyl groups into existing pyridine frameworks without the need for pre-installed functional groups .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, methyl-substituted pyridines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with enzymes and receptors through hydrogen bonding. The difluoromethyl group can serve as a bioisostere, mimicking the behavior of alcohol, thiol, and amine groups. This interaction can modulate the biological activity of the compound, enhancing its efficacy as an enzyme inhibitor or receptor modulator .
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethyl-2-methylpyridine
- 3-Fluoro-2-methylpyridine
- 5-Difluoromethyl-3-fluoropyridine
Uniqueness
5-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both difluoromethyl and fluoro groups on the pyridine ring. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6F3N |
---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-6(8)2-5(3-11-4)7(9)10/h2-3,7H,1H3 |
InChI Key |
ARSWOPMDSYZKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)F)F |
Origin of Product |
United States |
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